N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a brominated phenyl group, a naphthylmethyl-substituted piperazine ring, and a propanamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide typically involves multiple steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Amidation: The brominated intermediate is then reacted with 3-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)propanoic acid or its derivative under amidation conditions, often using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide
- N-(4-fluoro-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide
Uniqueness
N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C25H28BrN3O |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C25H28BrN3O/c1-19-17-22(9-10-24(19)26)27-25(30)11-12-28-13-15-29(16-14-28)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-10,17H,11-16,18H2,1H3,(H,27,30) |
InChI Key |
NPJAMIUKCVLGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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